

Check Availability & Pricing

# No Publicly Available Research Findings for a Compound Identified as PF-03622905

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-03622905 |           |
| Cat. No.:            | B12409332   | Get Quote |

Comprehensive searches for preliminary research findings on a compound designated as "**PF-03622905**" have not yielded any publicly available data corresponding to a pharmaceutical agent with this identifier. The identifier "**PF-03622905**" appears to be a misinterpretation of the clinical trial identifier NCT03622905.

The clinical trial associated with NCT03622905, titled "ADvance II: A 12-month Double-blind, Randomized, Controlled Study to Evaluate the Safety and Efficacy of Deep Brain Stimulation of the Fornix (DBS-f) in Patients With Mild Probable Alzheimer's Disease," is investigating a medical device, not a pharmaceutical compound.[1][2] The sponsor of this study is Functional Neuromodulation Ltd.[1][3]

The "PF" prefix is often associated with compounds developed by Pfizer. However, a review of publicly accessible documents detailing Pfizer's development pipeline does not include a compound with the identifier **PF-03622905**.

Due to the absence of any discernible research findings for a compound named **PF-03622905**, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the request —summarizing quantitative data, detailing experimental methodologies, and creating visualizations—cannot be fulfilled as there is no underlying scientific literature or data for this specific compound identifier in the public domain.

Researchers and professionals seeking information are advised to verify the compound identifier and consult official clinical trial registries and scientific databases for accurate



information. For details regarding the ADvance II study, please refer to the information available for NCT03622905 on clinical trial registries.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Pill Identification Wizard from Drugs.com [drugs.com]
- 3. ClinConnect | ADvance II Study: DBS-f in Patients With Mild [clinconnect.io]
- To cite this document: BenchChem. [No Publicly Available Research Findings for a Compound Identified as PF-03622905]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409332#pf-03622905-preliminary-research-findings]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com